REACTION_CXSMILES
|
[Cl:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([N+:12]([O-])=O)[CH:10]=2)[N:5]=[CH:4][N:3]=1.S(S([O-])=O)([O-])=O.[Na+].[Na+]>O1CCCC1.O.CCOCC>[NH2:12][C:9]1[CH:10]=[C:11]2[C:6](=[CH:7][CH:8]=1)[N:5]=[CH:4][N:3]=[C:2]2[Cl:1] |f:1.2.3|
|
Name
|
|
Quantity
|
3.25 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=NC2=CC=C(C=C12)[N+](=O)[O-]
|
Name
|
|
Quantity
|
10.8 g
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
|
Name
|
phase
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
(C8H17)3NCH3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
97 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
32 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Type
|
CUSTOM
|
Details
|
was stirred rapidly for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated
|
Type
|
WASH
|
Details
|
The organic solution was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed at 30° C. at reduced pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C2C(=NC=NC2=CC1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |